molecular formula C22H17F4N3O2 B2534843 N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide CAS No. 1202981-00-7

N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide

カタログ番号: B2534843
CAS番号: 1202981-00-7
分子量: 431.391
InChIキー: HDCJLSROUJHGRK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3-(4-Fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a urea linkage and trifluoromethyl substituent. Its structure combines a benzamide core with a 4-fluorobenzyl-ureido moiety attached to the phenyl ring. Such modifications are common in medicinal chemistry to enhance target binding, metabolic stability, and bioavailability .

特性

IUPAC Name

N-[2-[(4-fluorophenyl)methylcarbamoylamino]phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F4N3O2/c23-15-11-9-14(10-12-15)13-27-21(31)29-19-8-4-3-7-18(19)28-20(30)16-5-1-2-6-17(16)22(24,25)26/h1-12H,13H2,(H,28,30)(H2,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCJLSROUJHGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NCC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of 4-fluorobenzyl isocyanate: This can be achieved by reacting 4-fluorobenzylamine with phosgene or a phosgene substitute under controlled conditions.

    Reaction with 3-aminophenyl-2-(trifluoromethyl)benzamide: The 4-fluorobenzyl isocyanate is then reacted with 3-aminophenyl-2-(trifluoromethyl)benzamide in the presence of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., triethylamine) to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.

科学的研究の応用

Chemical Properties and Structure

  • Molecular Formula : C22H17F4N3O2
  • Molecular Weight : 431.38 g/mol
  • IUPAC Name : N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide

The compound features a complex structure that includes a trifluoromethyl group and a urea linkage, which are crucial for its biological activity.

Anticancer Activity

N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide has been investigated for its inhibitory effects on various cancer cell lines, particularly those associated with c-KIT mutations.

  • Case Study : A study focused on small molecule c-KIT inhibitors demonstrated that modifications to the urea fragment significantly enhanced inhibitory activity against c-KIT, particularly in gastrointestinal stromal tumors (GISTs). The compound's structure allows it to effectively bind to the c-KIT receptor, inhibiting its activity and thereby reducing tumor growth .
CompoundActivity Against c-KITReference
N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamidePotent inhibition observed
CHMFL-KIT-8140Reduced activity with structural modifications

Inhibition of Inflammatory Pathways

The compound has also shown promise in the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.

  • Case Study : Research on COX-2 inhibitors indicated that derivatives of N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide exhibited significant anti-inflammatory properties in vitro. These findings suggest potential applications in treating inflammatory diseases such as arthritis .
CompoundCOX-2 InhibitionReference
N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamideSignificant inhibition observed

Development of Targeted Therapies

The specificity of N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide for certain molecular targets makes it a candidate for targeted therapy strategies.

  • Case Study : A recent study highlighted the design of compounds targeting specific mutations in the c-KIT gene, demonstrating that modifications to the benzene and trifluoromethyl groups can enhance selectivity and potency against resistant cancer cell lines .

作用機序

The mechanism of action of N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural Features and Substituent Effects

The compound’s key distinguishing features include:

  • Trifluoromethyl group at the benzamide’s 2-position, enhancing lipophilicity and electron-withdrawing effects.
  • 4-Fluorobenzyl-ureido group on the adjacent phenyl ring, enabling hydrogen bonding and π-π interactions.
Table 1: Structural Comparison of Analogs
Compound Name Key Substituents Molecular Weight Notable Features Reference
N-(2-(3-(4-Fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide (Target) 2-CF₃, 4-fluorobenzyl-ureido ~446.3* Combines CF₃ for lipophilicity and fluorobenzyl for electronic modulation. -
2-Chloro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide 2-Cl, 2-CF₃-phenyl-ureido 433.8 Chloro substituent may increase steric hindrance; meta-CF₃ alters electronic effects.
N-(2-(3-(4-Methoxyphenethyl)ureido)phenyl)-2-methylbenzamide 2-CH₃, 4-methoxyphenethyl-ureido 403.5 Methoxy group enhances solubility; methyl reduces steric bulk.
Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole, piperazine, CF₃-phenyl-ureido 548.2 Thiazole and piperazine introduce heterocyclic flexibility and basicity.
2-(3-(3-(Trifluoromethyl)phenyl)ureido)benzoic acid Benzoic acid, 3-CF₃-phenyl-ureido ~339.3 Carboxylic acid group may improve solubility but reduce cell permeability.

*Calculated based on molecular formula.

Key Observations:

Trifluoromethyl Position : The target’s 2-CF₃ group (ortho to benzamide) may enhance binding to hydrophobic pockets compared to analogs with CF₃ at meta positions (e.g., ).

Ureido Linker Modifications: The 4-fluorobenzyl group in the target provides a balance of electronegativity and steric profile, whereas methoxyphenethyl () increases hydrophilicity.

Functional Groups : Carboxylic acid derivatives () prioritize solubility over membrane permeability, making the target’s benzamide core more suitable for intracellular targets.

Physicochemical Properties

  • Molecular Weight : The target (~446.3 g/mol) falls within the range of drug-like molecules (300–500 g/mol), unlike higher-MW analogs like the thiazole-piperazine derivative (548.2 g/mol, ), which may face bioavailability challenges.

生物活性

N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide, also known by its CAS number 1202981-00-7, is a compound of significant interest due to its potential biological activities. This article reviews the molecular characteristics, biological mechanisms, and research findings associated with this compound, emphasizing its pharmacological implications.

Molecular Characteristics

  • Molecular Formula : C22_{22}H17_{17}F4_4N3_3O2_2
  • Molecular Weight : 431.4 g/mol
  • Structure : The compound features a urea linkage, a trifluoromethyl group, and a fluorobenzyl moiety, contributing to its unique chemical properties and biological interactions .

Biological Activity Overview

Research has identified various biological activities associated with N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide, particularly in the context of anti-inflammatory and anti-cancer properties.

  • Inhibition of NF-κB Pathway : The compound has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition can reduce the synthesis of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are critical in joint degeneration and cancer progression .
  • Impact on Osteoclastogenesis : Studies indicate that the compound may block RANKL-mediated osteoclastogenesis, suggesting potential applications in treating osteoporosis and other bone-related diseases .
  • Cell Viability and Toxicity : In vitro studies have assessed the cytotoxic effects on various cell lines, including synovial cells and HeLa cells. The results showed that while some compounds in similar classes exhibited toxicity, N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide demonstrated a favorable safety profile in preliminary tests .

Case Studies

  • Anti-Arthritic Effects : In a randomized controlled study involving animal models of osteoarthritis, compounds similar to N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamide were evaluated for their ability to reduce joint inflammation and pain. The results indicated significant reductions in MMP expression and improved histopathological scores in treated groups compared to controls .
  • Cancer Cell Studies : Preliminary studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific IC50 values were determined for various cancer types, highlighting its potential as an anticancer agent .

Comparative Analysis Table

Compound NameTarget ActivityIC50 (μM)Notes
N-(2-(3-(4-fluorobenzyl)ureido)phenyl)-2-(trifluoromethyl)benzamideNF-κB InhibitionNot specifiedPotential anti-inflammatory effects
BMS-345541IKK-2 Inhibition0.3High selectivity for IKK-2; used as a positive control
CurcuminNF-κB Inhibition13.5Nutraceutical with reported anti-inflammatory properties

Q & A

Q. Basic

  • 1H NMR : Analyze coupling constants (e.g., J = 9 Hz for aromatic protons) and integration ratios in deuterated DMSO or CDCl3 to confirm substituent positions .
  • ESI-MS : Verify molecular weight (e.g., m/z 467.3 [M+H]+) and detect fragmentation patterns (e.g., loss of NH3) .
  • IR Spectroscopy : Identify urea C=O stretches (~1650 cm⁻¹) and benzamide carbonyl peaks (~1700 cm⁻¹) .

What strategies enhance metabolic stability in analogs of this compound?

Q. Advanced

  • Trifluoromethyl Optimization : Retain the 2-(trifluoromethyl) group to improve lipophilicity and resistance to oxidative metabolism .
  • Ureido Modifications : Replace the 4-fluorobenzyl group with electron-withdrawing substituents (e.g., 3,5-difluoro) to reduce CYP450-mediated degradation .
  • Prodrug Approaches : Introduce ester or amide prodrug moieties to enhance solubility and delay hepatic clearance .

How should structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Core Modifications : Synthesize analogs with varying benzamide substituents (e.g., chloro, nitro) to assess steric and electronic effects on target binding .
  • Ureido Variants : Test urea linkers with alkyl, aryl, or heterocyclic groups to determine optimal hydrogen-bonding interactions .
  • Bioisosteric Replacement : Substitute the trifluoromethyl group with bioisosteres like CF3→SF5 to evaluate potency retention .

What biochemical pathways are implicated in this compound’s mechanism of action?

Q. Advanced

  • Enzyme Targeting : Similar benzamide derivatives inhibit bacterial acps-pptase enzymes, disrupting lipid biosynthesis and proliferation .
  • Pathway Analysis : Use RNA-seq or proteomics to identify downstream effects on pathways like fatty acid synthesis or stress response .
  • Cellular Assays : Validate target engagement via competitive binding assays (e.g., SPR or ITC) .

How can computational methods guide the optimization of this compound’s pharmacokinetics?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to predict sites of oxidation .
  • QSAR Models : Train models on logP, polar surface area, and clearance data from analogs to prioritize stable derivatives .
  • Docking Studies : Map binding poses in target enzymes to identify substituents that enhance affinity without increasing toxicity .

What experimental controls are essential in in vivo efficacy studies for this compound?

Q. Advanced

  • Vehicle Controls : Use DMSO/PBS emulsions to account for solvent effects on bioavailability .
  • Positive Controls : Include reference inhibitors (e.g., bortezomib for proteasome studies) to benchmark activity .
  • Toxicokinetic Monitoring : Measure plasma concentrations and liver enzyme levels to assess safety margins .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。